

Application Note: Quantification of Pyridoxine Impurity A using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride*

Cat. No.: *B118451*

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Introduction

Pyridoxine, a form of Vitamin B6, is a critical nutrient for various physiological functions. Its purity in pharmaceutical formulations is paramount to ensure safety and efficacy. Pyridoxine Impurity A is a specified impurity in the European Pharmacopoeia (EP) and its quantification is essential for quality control. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Pyridoxine Impurity A in bulk drug substances and finished pharmaceutical products. The method is based on the European Pharmacopoeia monograph for Pyridoxine Hydrochloride.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Pyridoxine from its related substances, including Impurity A. The chromatographic separation is achieved on a C18 column with a phosphate buffer mobile phase at a controlled pH. Quantification of Impurity A is performed using an external standard method or by area normalization against the principal peak, with appropriate response factors if necessary.

Materials and Reagents

- Standards: Pyridoxine Hydrochloride EP Reference Standard, Pyridoxine Impurity A EP Reference Standard.
- Solvents: HPLC grade water, HPLC grade acetonitrile, HPLC grade methanol.
- Reagents: Potassium dihydrogen phosphate, Phosphoric acid.
- Sample: Pyridoxine Hydrochloride active pharmaceutical ingredient (API) or crushed tablets.

Chromatographic Conditions

Parameter	Specification
HPLC System	A gradient-capable HPLC system with a UV-Vis detector.
Column	Base-deactivated end-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 250 mm x 4.6 mm.
Mobile Phase	Dissolve 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjust to pH 3.0 with phosphoric acid, and dilute to 1000 mL with water. [1]
Flow Rate	1.0 mL/min. [1]
Column Temperature	Ambient.
Detector Wavelength	210 nm. [1]
Injection Volume	20 µL.
Run Time	Approximately 2.5 times the retention time of the pyridoxine peak. [1] [2]

Experimental Protocol

Preparation of Solutions

Mobile Phase: Prepare the mobile phase as described in the chromatographic conditions table. Filter and degas the mobile phase before use.

Test Solution: Accurately weigh and dissolve a quantity of Pyridoxine Hydrochloride sample in water to obtain a final concentration of 2.5 mg/mL.[1]

Reference Solution (a) - for quantification: Dilute 1.0 mL of the Test Solution to 100.0 mL with water. Further dilute 1.0 mL of this solution to 10.0 mL with water. This corresponds to a concentration of 0.05% of the test solution concentration.[2]

Reference Solution (b) - for system suitability: Prepare a solution containing a known concentration of Pyridoxine Impurity A EP Reference Standard and Pyridoxine Impurity B EP Reference Standard in water. A suitable concentration is 2.5 mg of each impurity in 10 mL of water, followed by a 2 in 10 dilution.[1]

Reference Solution (c) - Pyridoxine Standard: Prepare a solution of Pyridoxine Hydrochloride EP Reference Standard at a concentration of 2.5 mg/mL in water.

System Suitability

Inject Reference Solution (b) and record the chromatogram. The system is suitable for use if the following criteria are met:

- Resolution: The resolution between the peaks due to Impurity A and Impurity B is not less than 1.5.[2][3]
- Relative Retention: The relative retention time of Impurity A is approximately 1.7 with reference to the pyridoxine peak (retention time \approx 12 min).[1][2]

Chromatographic Procedure

- Inject the blank (water) to ensure no interfering peaks are present.
- Inject Reference Solution (c) (Pyridoxine Standard) to determine the retention time of the main peak.
- Inject Reference Solution (b) to confirm the identity of the Impurity A peak based on its relative retention time.
- Inject the Test Solution and record the chromatogram.

- Inject Reference Solution (a) for the quantification of any unspecified impurities.

Data Analysis and Quantification

The amount of Pyridoxine Impurity A in the sample is calculated by comparing the peak area of Impurity A in the chromatogram of the Test Solution with the peak area of the principal peak in the chromatogram of Reference Solution (a) (for area normalization) or with the peak area of a known concentration of Impurity A standard (for external standard calibration).

Calculation (using area normalization):

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